D-glutamic acid

描述

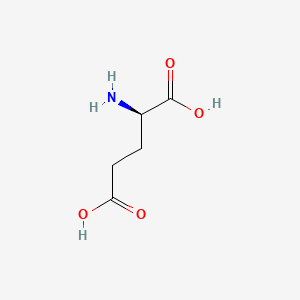

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-13-6 | |

| Record name | Poly(D-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1048675 | |

| Record name | D-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | D-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.88 mg/mL at 25 °C | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6893-26-1 | |

| Record name | (-)-Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q479989WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 °C | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of D Glutamic Acid

Enzymatic Pathways of D-Glutamic Acid Synthesis

The synthesis of this compound primarily occurs through enzymatic reactions, differing from the ribosomal synthesis of L-amino acids mdpi.com. Several mechanisms contribute to its formation, particularly in microorganisms ebi.ac.uknih.govcdutcm.edu.cnd-aminoacids.com.

Role of Glutamate (B1630785) Racemase in this compound Formation

Glutamate racemase (EC 5.1.1.3), also known as MurI in bacteria, is a key enzyme responsible for the synthesis of this compound ebi.ac.ukgenome.jpwikipedia.org. This enzyme catalyzes the reversible stereoinversion of L-glutamate to D-glutamate genome.jpwikipedia.orgasm.org. This process is crucial for providing the D-glutamate required for bacterial cell wall peptidoglycan synthesis ebi.ac.ukasm.org.

The mechanism of glutamate racemase involves a two-step process catalyzed by cysteine residues within the enzyme's active site ebi.ac.uk. A proposed mechanism involves the deprotonation of the α-carbon of the substrate by one cysteine residue, forming a planar enolate intermediate ebi.ac.ukresearchgate.net. Subsequently, another cysteine residue reprotonates the α-carbon from the opposite face, resulting in the formation of the enantiomer ebi.ac.ukresearchgate.net. This racemization does not require an external cofactor wikipedia.org.

In Escherichia coli, glutamate racemase activity is regulated by UDP-N-acetylmuramoyl-L-alanine (UDP-MurNAc-L-Ala), a peptidoglycan precursor nih.gov. This specific requirement ensures that this compound formation is coupled to the needs of peptidoglycan synthesis nih.gov.

Stereospecific Amination of α-Ketoacids

D-amino acids, including this compound, can also be synthesized through the stereospecific amination of α-ketoacids nih.govd-aminoacids.com. D-amino acid transaminases (D-AAT, EC 2.6.1.21) catalyze the transfer of an amino group from a D-amino acid (such as D-alanine) to an α-ketoacid (like α-ketoglutarate), yielding a new D-amino acid (D-glutamate) and a new α-ketoacid (pyruvate) d-aminoacids.com. The substrate specificity of the D-amino acid transaminase and the α-ketoacid determines the specific D-amino acid produced d-aminoacids.com.

Microbial Synthesis Mechanisms

Microorganisms, particularly bacteria, are significant producers of this compound mdpi.comresearchgate.net. This is largely due to the essential role of D-glutamate in bacterial cell wall synthesis nih.govfrontiersin.orgebi.ac.uk. The primary enzymatic pathway in many bacteria involves glutamate racemase ebi.ac.ukwikipedia.orgasm.org.

Some bacteria, such as Bacillus subtilis and Bacillus anthracis, utilize multiple enzymes for D-glutamate synthesis, including more than one glutamate racemase and potentially a D-amino acid transaminase asm.org. This redundancy can ensure sufficient D-glutamate production for both peptidoglycan and other D-glutamate-containing polymers like poly-γ-glutamic acid (γ-PGA) mdpi.comasm.org.

Microbial synthesis of γ-PGA, a polymer composed of D- and L-glutamic acid units, also involves glutamate racemase for the interconversion of the enantiomers during polymerization mdpi.comresearchgate.netpreprints.orgmdpi.com.

Metabolic engineering of microbial strains has been explored to enhance the production of this compound and this compound-containing polymers like γ-PGA mdpi.commdpi.comresearchgate.net. Strategies include optimizing fermentation conditions and genetically modifying strains to increase the expression of genes involved in D-glutamate synthesis or to redirect metabolic flux towards its production mdpi.commdpi.comresearchgate.netfrontiersin.org.

For instance, studies on Corynebacterium glutamicum have shown that atmospheric and room temperature plasma (ARTP) mutagenesis and subsequent screening can yield mutant strains with significantly improved glutamic acid production capacity mdpi.com. Overexpression of genes in the dlt operon in Bacillus licheniformis has also been shown to increase γ-PGA synthesis, which relies on this compound frontiersin.org. This enhancement is linked to increased fluxes in pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle, providing necessary cofactors and precursors frontiersin.org.

Here is a data table illustrating enhanced glutamic acid production in an engineered Corynebacterium glutamicum strain:

| Strain Type | Fermentation Method | Glutamic Acid Concentration (g/L) | Increase vs. Parental Strain (%) | Source mdpi.com |

| Parental Strain GL-6 | Fed-batch | 81.0 | - | mdpi.com |

| Mutant Strain P-45 | Fed-batch | 147.0 | 81.5 | mdpi.com |

Degradation Pathways of this compound

The degradation of this compound involves specific enzymatic mechanisms that catabolize this D-amino acid nih.govfishersci.no.

D-Amino Acid Oxidases (DAOs) and this compound Catabolism

D-amino acid oxidases (DAOs, EC 1.4.3.3) are a class of flavoenzymes that catalyze the oxidative deamination of D-amino acids researchgate.netfishersci.nofishersci.comnih.govnih.gov. While DAOs exhibit broad substrate specificity for neutral D-amino acids, some studies indicate that this compound is primarily metabolized by D-aspartate oxidase (DDO) in mammals, rather than DAAO mdpi.com. However, the general mechanism of oxidative deamination by oxidases involves the conversion of the D-amino acid to an imino acid, with the concomitant reduction of the enzyme's FAD cofactor nih.govnih.govresearchgate.net. The imino acid then undergoes non-enzymatic hydrolysis to form an α-ketoacid and ammonia (B1221849) nih.govnih.govresearchgate.net. The reduced FADH2 is reoxidized by molecular oxygen, producing FAD and hydrogen peroxide nih.govnih.govresearchgate.net.

In microorganisms, the catabolism of D-amino acids by DAOs can serve as a metabolic pathway for utilizing these compounds for growth frontiersin.orgnih.gov. The α-ketoacid generated from this compound degradation is α-ketoglutarate agriculturejournals.cz.

D-Glutamate Cyclase Activity and 5-Oxo-D-Proline Formation

A key enzymatic activity in the metabolism of this compound is that of D-glutamate cyclase (EC 4.2.1.48). nucleos.comebi.ac.uktamu.edu This enzyme catalyzes the reversible cyclization of this compound to form 5-oxo-D-proline (also known as D-pyroglutamic acid) and water. nucleos.comebi.ac.uktamu.edu

The reaction catalyzed by D-glutamate cyclase can be represented as follows:

D-Glutamate ⇌ 5-Oxo-D-proline + H₂O

D-glutamate cyclase is classified as a hydro-lyase, an enzyme that cleaves carbon-oxygen bonds. nucleos.com This enzyme participates in the metabolism of D-glutamine and D-glutamate. nucleos.com Research has identified D-glutamate cyclase activity in various contexts, including heart mitochondria in mammals, suggesting a role in mammalian D-glutamate metabolism. mdpi.comnih.gov Studies have shown that this enzyme preferentially acts on D-glutamate. jst.go.jp

Interconversion with L-Glutamic Acid

The interconversion between the D- and L-enantiomers of glutamic acid is primarily facilitated by enzymes known as amino acid racemases. nih.govfrontiersin.orgnih.govwikipedia.org Specifically, glutamate racemase (GluR) catalyzes the reversible interconversion of D- and L-glutamate. nih.govebi.ac.uknih.govnih.gov

This enzymatic activity is particularly important in bacteria for the biosynthesis of D-glutamate required for peptidoglycan synthesis. nih.govebi.ac.uknih.gov Glutamate racemase is often a pyridoxal (B1214274) 5'-phosphate (PLP)-independent enzyme, distinguishing it from many other amino acid racemases. nih.govfrontiersin.org The mechanism typically involves the abstraction and re-addition of the alpha-proton of the amino acid. ebi.ac.uk

While glutamate racemase is well-characterized in bacteria and is considered a potential target for antibacterial drugs due to its essential role in bacterial cell wall synthesis and its absence in humans, the extent of enzymatic interconversion between D- and L-glutamic acid in mammalian systems is less clear. nih.govnih.govnih.gov

Metabolic Intermediates and Related Compounds

The metabolism of this compound involves several related compounds and pathways. As discussed, 5-oxo-D-proline is a direct product of D-glutamate cyclase activity. nucleos.comebi.ac.uktamu.edu This cyclic derivative represents a metabolic fate for D-glutamate.

In bacteria, this compound is incorporated into the peptidoglycan structure. This process involves the action of enzymes like UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD), which adds D-glutamate to a peptidoglycan precursor. nih.govsmpdb.capathbank.org This highlights the biosynthetic role of D-glutamate in bacterial cell wall formation.

While L-glutamic acid is a central hub in nitrogen metabolism and can be synthesized from α-ketoglutarate via transamination or reductive amination, the pathways for D-glutamate synthesis in various organisms differ. wikipedia.orgprepladder.comlibretexts.orglibretexts.orgnih.gov In bacteria, glutamate racemase is the primary enzyme responsible for producing D-glutamate from L-glutamate. nih.govebi.ac.uk

Other related compounds in the broader context of glutamate metabolism include L-glutamine, which can be converted to L-glutamic acid by glutaminase (B10826351). smpdb.capathbank.orglibretexts.org While D-glutamine can also be a source of this compound through the action of glutaminase in some organisms, the primary source of D-glutamate in bacteria is typically the racemization of L-glutamate. smpdb.capathbank.org

The metabolic fate of D-glutamate in mammals is still an area of research. While D-amino acid oxidases (DAOs) can degrade some D-amino acids, D-glutamate is not effectively oxidized by DAOs in mammals. mdpi.comjst.go.jp This further supports the importance of enzymes like D-glutamate cyclase in mammalian D-glutamate metabolism. nih.govjst.go.jp

Detailed research findings on D-glutamate metabolism have utilized techniques such as NMR and LC-MS to identify and quantify D-glutamate in biological samples. nih.gov Studies in Escherichia coli have shown accumulation of D-glutamate under stress conditions. nih.gov

Here is a summary of key enzymes and reactions discussed:

| Enzyme | Reaction | Role | Organisms Primarily Associated With |

| D-Glutamate Cyclase | D-Glutamate ⇌ 5-Oxo-D-proline + H₂O | Cyclization of D-glutamate | Mammals (Heart Mitochondria), Others mdpi.comnih.govnucleos.com |

| Glutamate Racemase | L-Glutamate ⇌ D-Glutamate | Interconversion of L- and D-glutamate | Bacteria nih.govebi.ac.uknih.govnih.gov |

| UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (MurD) | UDP-N-acetylmuramoyl-L-alanine + D-Glutamate + ATP → UDP-N-acetylmuramoyl-L-alanyl-D-glutamate + ADP + Pi | Incorporation of D-glutamate into peptidoglycan precursors | Bacteria nih.govsmpdb.capathbank.org |

| Glutaminase | Glutamine + H₂O → Glutamic acid + NH₃ | Conversion of glutamine to glutamic acid (both L and D forms depending on substrate) | Various Organisms smpdb.capathbank.orglibretexts.org |

Table 1: Key Enzymes in D-Glutamate Metabolism

D Glutamic Acid in Bacterial Physiology and Pathogenesis

D-Glutamic Acid as a Component of Peptidoglycan

This compound is a fundamental constituent of bacterial cell wall peptidoglycan in both Gram-positive and Gram-negative bacteria. nih.govcaymanchem.com Peptidoglycan is a mesh-like layer that provides structural strength and rigidity to the bacterial cell, counteracting internal osmotic pressure and protecting the cell from environmental threats. asm.orgwikipedia.org The basic peptidoglycan structure consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4) glycosidic bonds. wikipedia.org Attached to the NAM residue is a peptide stem, which typically contains D-amino acids, including D-Glu. wikipedia.org

Role in Bacterial Cell Wall Integrity and Biosynthesis

The presence of D-amino acids, such as D-alanine and this compound, in the peptide moieties of peptidoglycan is critical for bacterial cell wall integrity. frontiersin.org These D-amino acids contribute to the architecture of the murein layer and, importantly, provide resistance to most known proteases, which primarily cleave between L-amino acids. nih.gov Thus, the incorporation of D-amino acids in peptidoglycan likely serves as a bacterial adaptation to protect this vital cellular structure. nih.gov The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm and at the cytoplasmic membrane. ebi.ac.ukwikipedia.org this compound is incorporated during the cytoplasmic stage of peptidoglycan synthesis. plos.org

Mur Ligases and this compound Incorporation

The stepwise assembly of the peptide stem of peptidoglycan involves a series of four essential enzymes known as the Mur ligases (MurC, MurD, MurE, and MurF). wikipedia.orgresearchgate.netnih.gov These ATP-dependent enzymes catalyze the sequential addition of specific amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor. ebi.ac.ukwikipedia.orgresearchgate.net MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) is the enzyme specifically responsible for the ATP-dependent addition of this compound to UDP-MurNAc-L-alanine (UMA). researchgate.netnih.govproteopedia.orgasm.org This reaction results in the formation of UDP-N-acetylmuramoyl-L-alanine-D-glutamate. proteopedia.orgresearchgate.net

MurD Enzyme Activity and Mechanism

MurD catalyzes the formation of a peptide bond between the carboxyl terminus of UDP-MurNAc-L-alanine and the amino function of this compound. asm.org This reaction requires energy supplied by the stoichiometric consumption of ATP, leading to the generation of ADP and orthophosphate. asm.org Structural and biochemical studies of MurD, particularly from Escherichia coli, have provided insights into its activity and mechanism. plos.orgnih.gov MurD contains three domains: an N-terminal domain for binding the UDP-MurNAc substrate, a central ATP-binding domain, and a C-terminal domain associated with binding the incoming amino acid, D-glutamate. ebi.ac.ukproteopedia.org The reaction involves acyl-phosphate and tetrahedral intermediates. researchgate.netresearchgate.net While an ordered kinetic mechanism with ATP binding first was initially inferred by similarity to other Mur ligases, structural data revealing an ATP-bound open conformation suggest the actual kinetic mechanism of MurD may be distinct. plos.org

Data on MurD enzyme activity show variations in substrate affinities across different bacterial species. For instance, apparent Km values for UDP-N-acetylmuramyl-L-alanine differ between Gram-positive and Gram-negative bacteria. asm.org

| Enzyme Source | Substrate | Apparent Km (µM) |

| Escherichia coli MurD | UDP-MurNAc-L-Ala | ~15 |

| Haemophilus influenzae MurD | UDP-MurNAc-L-Ala | ~30 |

| Enterococcus faecalis MurD | UDP-MurNAc-L-Ala | Significantly higher |

| Staphylococcus aureus MurD | UDP-MurNAc-L-Ala | Significantly higher |

MurD activity is also influenced by divalent cations, with Mg2+ being required for activity in the studied MurD enzymes. asm.org Monovalent cations like NH4+ and K+ have been observed to stimulate MurD activity, particularly in Gram-negative bacteria like E. coli and H. influenzae. asm.org

Genetic Loci Regulating this compound Production and Transport in Bacteria (e.g., dga, gltS in E. coli)

The availability of this compound for peptidoglycan synthesis is dependent on its production and transport within the bacterial cell. While L-glutamate is converted to D-glutamate by glutamate (B1630785) racemase (MurI), which is essential for growth in some bacteria like E. coli and M. tuberculosis, the genetic and biochemical pathways for D-glutamate production are not fully characterized in all bacteria. researchgate.net

In Escherichia coli, studies on D-glutamate auxotrophs have identified two distinct genetic loci involved in D-glutamate metabolism: dga and gltS. nih.govresearchgate.netpsu.edunih.gov The dga gene is an open reading frame located at 89.8 min on the E. coli map and is implicated in restoring D-glutamate independence. nih.govresearchgate.netpsu.edunih.gov The gltS gene, located at 82 min, encodes a protein involved in the transport of both D- and L-glutamic acid into E. coli. nih.govresearchgate.netpsu.edunih.gov Mutations in both dga and gltS loci were found to be necessary to construct D-glutamate auxotrophs in E. coli. nih.govresearchgate.netpsu.edunih.gov

D-Amino Acids as Modulators of Bacterial Communities

Beyond their structural role in peptidoglycan, D-amino acids, including this compound, have emerged as signaling molecules that can modulate bacterial communities and regulate diverse cellular processes. nih.govfrontiersin.orgresearchgate.net Bacteria release various D-amino acids into the environment, and these molecules have unappreciated roles in controlling processes such as stationary phase cell wall remodeling and biofilm disassembly in aging bacterial communities. nih.govfrontiersin.orgresearchgate.net

D-amino acids can influence the biodiversity of complex ecosystems by interfering with the growth and viability of nearby microbes. frontiersin.org They can regulate cell wall biogenesis, biofilm integrity, and spore germination. frontiersin.orgresearchgate.net For instance, D-amino acids can be incorporated into the peptidoglycan of non-producer organisms, altering their cell wall composition and affecting processes like cell division and growth fitness. biorxiv.org This "peptidoglycan editing" by environmental D-amino acids suggests they can act as drivers of biodiversification within polymicrobial communities. biorxiv.org

This compound in Antibiotic Development and Resistance

The essential role of this compound in bacterial peptidoglycan synthesis makes the enzymes involved in its metabolism, particularly MurD and glutamate racemase (MurI), attractive targets for the development of new antibacterial agents. researchgate.netnih.govresearchgate.net Inhibiting these enzymes can disrupt cell wall synthesis, leading to bacterial cell death. researchgate.net

Furthermore, the presence of D-amino acids in peptidoglycan is linked to mechanisms of antibiotic resistance. For example, modifications in the terminal D-amino acids of the peptidoglycan stem peptide can confer resistance to certain antibiotics, such as vancomycin (B549263). frontiersin.orgnih.gov While vancomycin typically binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, the substitution of the terminal D-alanine with D-lactate or D-serine reduces the affinity of vancomycin for its target, leading to resistance. frontiersin.orgnih.gov Although this compound is typically found at the second position of the peptide stem, alterations or amidation of this residue can also impact peptidoglycan cross-linking and contribute to antibiotic tolerance, as observed in mycobacteria. frontiersin.org

The incorporation of D-amino acids into antimicrobial peptides (AMPs) is also being explored as a strategy to enhance their stability against proteases and improve their potential as therapeutic agents against multidrug-resistant bacteria. researchgate.netnih.govcdnsciencepub.com

Targeting MurD for Antibacterial Agents

The essential role of MurD in bacterial cell wall synthesis positions it as a significant target for antibacterial drug discovery. nih.govplos.orgnih.govresearchgate.net Inhibiting MurD disrupts the formation of the peptidoglycan layer, leading to weakened cell walls and ultimately bacterial cell death. ontosight.aiontosight.ai

Structural studies of MurD, particularly from Escherichia coli, have provided insights into its mechanism and facilitated the design of inhibitors. plos.orgnih.govembopress.org MurD typically consists of three domains: an N-terminal domain that binds the UDP moiety of the UMA substrate, a central domain that binds ATP, and a C-terminal domain that binds this compound. proteopedia.orgplos.org The enzyme undergoes conformational changes, transitioning between open and closed states upon substrate binding, which is crucial for its catalytic activity. plos.orgplos.org

Various classes of MurD inhibitors have been explored, including peptides, non-peptides, and this compound-based compounds. tandfonline.comresearchgate.net The design of these inhibitors often aims to mimic the transition state or intermediates of the MurD catalyzed reaction. plos.orgacs.org

Despite extensive research and the identification of numerous MurD inhibitors with promising in vitro activity, none have yet reached therapeutic application, potentially due to challenges related to bacterial cell entry and achieving sufficient intracellular concentrations. tandfonline.comacs.org Furthermore, inhibitors designed against MurD from one bacterial species, such as E. coli, may show weaker activity against MurD orthologs from other pathogenic bacteria due to differences in their active site sequences and topologies. researchgate.nettandfonline.com

Phosphinate and Sulfonamide Inhibitors of MurD

Phosphinate and sulfonamide derivatives represent two classes of compounds that have been investigated as MurD inhibitors. researchgate.netacs.orgresearchgate.net

Phosphinate Inhibitors:

Phosphinate compounds have been developed as transition-state analogs that mimic the tetrahedral intermediate formed during the MurD catalyzed reaction. plos.orgacs.orgubc.ca Early phosphinic acid derivatives, designed as dipeptide analogs linked to uridine (B1682114) diphosphate, demonstrated effective inhibition of E. coli MurD. acs.orgubc.ca For instance, one such phosphinic acid derivative showed an IC50 value of 0.68 µM against E. coli MurD. acs.orgubc.ca However, related compounds lacking the UMP group or both the linker and UDP functionalities were significantly less potent. acs.org While some phosphinate inhibitors have shown promising in vitro activity, they have generally lacked antibacterial activity, possibly due to poor cell permeability. plos.orgfrontiersin.org

Sulfonamide Inhibitors:

Sulfonamide derivatives, particularly those based on naphthalene-N-sulfonyl-D-glutamic acid, have also been explored as MurD inhibitors. researchgate.netresearchgate.netnih.gov These compounds are designed to act as transition-state analogue inhibitors. researchgate.netresearchgate.net Research has focused on optimizing the activity of these inhibitors by incorporating rigidified mimetics of this compound. researchgate.netnih.govnih.gov This structural modification, replacing the flexible this compound moiety with more rigid cyclic counterparts like benzene (B151609) or cyclohexyl dicarboxylic acids, has led to significantly improved inhibitory activities compared to earlier sulfonamide derivatives. researchgate.netnih.gov

Studies involving high-resolution NMR spectroscopy and X-ray crystallography have been used to examine the binding modes of these sulfonamide inhibitors to MurD, providing insights for further rational design of more potent compounds. researchgate.netnih.govnih.gov For example, co-crystal structures have revealed that the carboxylic acid groups of rigid D-Glu mimetics occupy the same binding sites as the this compound of the parent compounds. researchgate.netnih.gov While some optimized sulfonamide inhibitors have shown improved potency against MurD, achieving in vivo antibacterial activity remains a challenge, potentially due to issues with bacterial cell entry. tandfonline.comacs.orgresearchgate.net

Interactive data tables based on the text:

| Inhibitor Class | Example Compound Type | Target Enzyme | IC50 (E. coli MurD) | Notes | Source |

| Phosphinate | Phosphinic acid 3 (dipeptide analog + UDP spacer) | MurD | 0.68 µM | Resembles tetrahedral intermediate | acs.orgubc.ca |

| Phosphinate | Compound 4 (lacks UMP group) | MurD | 29 µM | Less effective than Compound 3 | acs.org |

| Phosphinate | Compound 5 (lacks linker and UDP) | MurD | >1 mM | Less effective than Compound 3 | acs.org |

| Sulfonamide | Naphthalene-N-sulfonyl-D-glutamic acid derivatives | MurD | Varied | First generation | researchgate.netnih.gov |

| Sulfonamide | Second-generation (rigid D-Glu mimetics) | MurD | As low as 8.4 µM | Improved potency compared to first generation | researchgate.netnih.gov |

| Thiazolidin-4-one | Compound 9 (D-Glu-based dual inhibitor) | MurD, MurE | 8.2 µM (E. coli MurD) | Also inhibits S. aureus MurD (6.4 µM) and MurE (E. coli 180 µM, S. aureus 17 µM); shows antibacterial activity against S. aureus (MIC 8 µg/mL) | acs.orgacs.org |

D Glutamic Acid in Neurobiology and Neurological Disorders

D-Glutamic Acid as a Neurotransmitter or Neuromodulator

Amino acids serve specialized roles within the nervous system, with several, including glutamate (B1630785), functioning as neurotransmitters or neuromodulators. mdpi.com Four D-isomer amino acids, including D-glutamate, are considered to play important roles as endogenous neurotransmitters or neuromodulators, primarily by modulating the NMDA receptor. mdpi.com

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors

This compound is described as an excitatory amino acid that acts at NMDA receptors. rndsystems.comtocris.com NMDA receptors are a type of ionotropic glutamate receptor found in neurons and are predominantly permeable to Ca2+ ions. wikipedia.orgnih.gov They are crucial for synaptic plasticity, learning, and memory functions. wikipedia.orgnih.govfrontiersin.org The activation of NMDA receptors typically requires the binding of two co-agonists: glutamate and either glycine (B1666218) or D-serine. wikipedia.orgfrontiersin.orgrupress.org While D-serine is often considered a major ligand for the "glycine site," D-glutamate has also been identified as an agonist at the glutamate binding site of the NMDA receptor. mdpi.comrndsystems.comtocris.comnih.gov However, this compound is reported to be less active at NMDA receptors compared to its L-isomer, L-glutamic acid. rndsystems.comtocris.com

Agonist Activity and Synaptic Plasticity

NMDA receptors are ligand-gated cation channels whose activation requires the binding of glutamate to the GluN2 subunits and a co-agonist (glycine or D-serine) to the GluN1 subunits, along with membrane depolarization to relieve the Mg2+ block of the channel. wikipedia.orgfrontiersin.orgrupress.org This coincidence detection property is fundamental to synaptic plasticity, such as long-term potentiation (LTP). wikipedia.orgnih.gov While L-glutamate is the primary endogenous agonist at the glutamate binding site, this compound also exhibits agonist activity at NMDA receptors. mdpi.comrndsystems.comtocris.com This interaction can influence NMDA receptor-dependent synaptic activity and plasticity. pnas.orgmdpi.com Research indicates that NMDA receptors are critical for rapid regulation of synaptic plasticity, including LTP and long-term depression, which are considered cellular correlates for learning and memory. frontiersin.org

Role in Learning and Memory

Due to their involvement in synaptic plasticity, NMDA receptors are thought to be very important for mediating learning and memory functions. wikipedia.orgnih.govfrontiersin.org Glutamate, acting on NMDA receptors, is involved in cognitive functions like learning and memory in the brain. wikipedia.orgmdpi.com The process of LTP, which takes place at glutamatergic synapses in areas like the hippocampus and neocortex, is dependent on NMDA receptor activation. wikipedia.orgnih.gov While much of the research on the role of glutamate in learning and memory focuses on L-glutamate, the agonist activity of this compound at NMDA receptors suggests a potential, albeit likely less prominent than L-glutamate or D-serine, influence on these cognitive processes. D-aspartate, another D-amino acid that modulates the NMDA receptor, has been shown to play a marked role in brain development, learning, and memory in rats. mdpi.com

Excitotoxicity Induced by this compound

Excitotoxicity is a phenomenon where nerve cells are damaged or die due to pathologically high levels of excitatory neurotransmitters like glutamate, leading to excessive stimulation of receptors. nih.govfrontiersin.orgwikipedia.orgitmedicalteam.pl While L-glutamate is the primary culprit in excitotoxicity, studies have also investigated the potential for this compound to induce similar neurotoxic effects. Research has shown significant cytotoxic effects of this compound on neuronal cell lines at specific concentrations. researchgate.net

Mechanisms of Neuronal Damage

The core mechanism of excitotoxicity involves the excessive activation of glutamate receptors, particularly NMDA receptors, which leads to a significant influx of calcium ions (Ca2+) into the neuron. mdpi.comfrontiersin.orgwikipedia.orgitmedicalteam.plfrontiersin.orgtermedia.pl This Ca2+ overload triggers a cascade of detrimental intracellular processes, including the activation of enzymes like phospholipases, endonucleases, and proteases, which damage cellular structures. frontiersin.orgwikipedia.orgitmedicalteam.pl Excessive NMDA receptor activation also increases reactive oxygen species (ROS) levels and can lead to mitochondrial damage, contributing to cell death through apoptotic and necrotic pathways. mdpi.comitmedicalteam.plfrontiersin.orgnih.govmdpi.commdpi.com While most studies detail these mechanisms in the context of L-glutamate excitotoxicity, the agonist activity of this compound at NMDA receptors suggests it could potentially trigger similar pathways if present at sufficiently high concentrations. Studies using this compound have demonstrated elevated oxidative stress markers and inflammatory cytokine levels in neuronal cells, consistent with excitotoxic mechanisms. researchgate.net

Neuroprotective Strategies Against this compound Excitotoxicity

Strategies to protect against excitotoxicity generally aim to reduce excessive glutamate receptor activation or mitigate the downstream consequences of calcium influx and oxidative stress. Since overactivation of NMDA receptors is considered a main factor in glutamate excitotoxicity, blocking these receptors is a potential protective strategy. itmedicalteam.plfrontiersin.org NMDA receptor antagonists have been investigated for this purpose. itmedicalteam.plfrontiersin.orgnih.gov Additionally, enhancing glutamate reuptake by excitatory amino acid transporters (EAATs) can help prevent the accumulation of extracellular glutamate to neurotoxic levels. nih.govmdpi.comfrontiersin.orgwikipedia.orgfrontiersin.orgmdpi.com

Research specifically investigating neuroprotection against this compound-induced excitotoxicity has explored various agents. For example, one study demonstrated that Apelin-13 treatment mitigated the cytotoxic effects of this compound in a neuronal cell line, enhancing cell viability and reducing inflammatory and oxidative stress markers. researchgate.net The neuroprotective mechanisms observed involved the modulation of signaling pathways, suppression of oxidative stress, and reduction of inflammatory responses. researchgate.net

Table: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23327 |

| N-Methyl-D-Aspartate (NMDA) | 22880 |

Data Table: Effects of this compound and Apelin-13 on SH-SY5Y Cell Viability

| Treatment | This compound Concentration | Apelin-13 Concentration | Cell Viability (% of Control) |

| Control | 0 mM | 0 µg/mL | 100 |

| This compound alone | 10 mM | 0 µg/mL | < 50 |

| This compound alone | 20 mM | 0 µg/mL | < 50 |

| This compound + Apelin-13 | 10 mM | 2 µg/mL | Increased compared to this compound alone researchgate.net |

| This compound + Apelin-13 | 20 mM | 2 µg/mL | Increased compared to this compound alone researchgate.net |

Note: Data is based on reported findings, specific percentage increases in viability with Apelin-13 treatment were not precisely quantified in the source snippet but were described as significant mitigation. researchgate.net

This compound in Neurodegenerative Diseases

Dysregulated levels of D-amino acids have been linked to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. annaly-nevrologii.comresearchgate.net The pathogenicity of D-amino acids can be associated with over-activation of NMDA glutamate receptors, conformational changes in proteins, and increased reactive oxygen species during their metabolism. annaly-nevrologii.com

Alzheimer's Disease Pathogenesis and this compound Levels

Research suggests a correlation between changes in D-glutamate levels and Alzheimer's disease (AD). Cognitive decline in patients with AD is strongly correlated with decreased D-glutamate levels in blood. mdpi.comresearchgate.net Studies have shown that peripheral plasma D-glutamate levels are lower in patients with mild cognitive impairment (MCI) and AD compared to healthy controls. researchgate.net

Table 1: Plasma D-Glutamate Levels in Healthy Controls, MCI, and AD Patients

| Group | Plasma D-Glutamate Levels (ng/mL) |

| Healthy Controls | 1620.08 ± 548.80 |

| Mild Cognitive Impairment (MCI) | 1097.79 ± 283.99 |

| Alzheimer's Disease (AD) | 785.10 ± 720.06 |

Data derived from a study analyzing serum levels using liquid chromatography. researchgate.net

Multivariate regression analysis indicated a significant association between D-glutamate levels and the total Mini-Mental State Exam (MMSE) score, a measure of cognitive function. researchgate.net Lower plasma D-glutamate levels were associated with lower MMSE scores. researchgate.net These findings suggest that peripheral plasma D-glutamate levels could serve as a potential peripheral biomarker for detecting MCI and AD. researchgate.net

The gut microbiota may also play a role in AD by affecting glutamate metabolism. Some gut bacteria possess glutamate racemase, an enzyme that can convert L-glutamate to D-glutamate. nih.gov This suggests that D-glutamate metabolized by gut bacteria might influence NMDARs and cognitive function in dementia patients. nih.gov

Parkinson's Disease and Glutamate Transporter Dysfunction

Glutamate excitotoxicity is a prominent feature in various neurodegenerative conditions, including Parkinson's disease (PD), and is linked to a reduced capacity of glial cells to reabsorb and manage glutamate. afjbs.com The pathogenesis of PD is associated with glutamate excitotoxicity, which is connected to impaired expression of glutamate transporters. afjbs.com Excitatory amino acid transporters (EAATs), particularly GLT-1 (EAAT2), are crucial for clearing excess glutamate from the synaptic cleft. afjbs.comfrontiersin.orgnih.gov

Dysfunctional glutamate transporters contribute to the pathogenesis of PD. nih.gov Decreased glutamate transporter expression and uptake have been observed in animal models of PD. nih.gov Aberrant EAAT2 function may contribute to excitotoxicity in chronic neurodegenerative diseases like PD and AD. frontiersin.org Increasing EAAT2 expression has been shown to reduce extracellular glutamate levels and potentially prevent neuronal damage in other neurodegenerative conditions. frontiersin.org While research on the specific role of D-glutamate in the context of glutamate transporter dysfunction in PD is ongoing, the broader implications of glutamate dysregulation and transporter impairment are relevant to the disease's pathogenesis.

Amyotrophic Lateral Sclerosis (ALS) and Glutamate Metabolism

Defective glutamate metabolism and excitotoxicity have been implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS). iiarjournals.org Increased plasma glutamate levels have been observed in patients with ALS, correlating with longer disease duration and male gender in one study focusing on fasting plasma levels. iiarjournals.org This increase was particularly noted in the spinal subtype of the disease. iiarjournals.org

Studies have reported abnormalities in excitatory amino acids in the central nervous system of ALS patients. The concentration of glutamate in the cerebrospinal fluid (CSF) was found to be significantly increased in patients with ALS compared to controls. bohrium.com This suggests altered excitatory amino acid metabolism in ALS. bohrium.com A chronic loss of glutamate transport has been observed in ALS, which is thought to lead to a deficit in glutamate clearance in the synaptic cleft, resulting in overstimulation of NMDARs and neuronal damage. iiarjournals.org

Metabolomics studies in ALS patients have also highlighted alterations in amino acid pathways, including alanine, aspartate, and glutamate metabolism in serum. mdpi.com High levels of L-glutamic acid in muscle of ALS patients were associated with disease duration, further confirming the significant role of glutamate in ALS. mdpi.com

This compound in Psychiatric Disorders

Dysregulated amino acid metabolism, including that of chiral amino acids, has been increasingly implicated in neuropsychiatric disorders. nih.govnih.gov

Schizophrenia and NMDAR Hypofunction

Dysfunction of NMDARs is believed to be a key contributor to the pathophysiology of schizophrenia, often described as the "NMDA receptor hypofunction hypothesis." nih.govoup.commdpi.com D-amino acids, particularly D-serine, are known to modulate NMDAR activity. mdpi.comoup.commdpi.com While D-serine is a well-established NMDAR co-agonist and its altered levels are observed in schizophrenia, the direct role of D-glutamate in NMDAR hypofunction in schizophrenia is less extensively studied compared to D-serine. mdpi.comnih.govoup.com

Dietary intake of glutamic acid has also been explored in relation to psychiatric symptoms in schizophrenia. One study found a correlation between greater dietary intake of glutamic acid and increased depressive symptoms in non-obese adults with a schizophrenia spectrum diagnosis. frontiersin.org

Depression and Chiral Amino Acid Dysregulation

Dysregulated amino acid metabolism is thought to play a significant role in depression. nih.govfrontiersin.org Recent studies employing targeted metabolomics have investigated chiral amino acid profiles in patients with late-life depression (LLD). nih.govnih.govfrontiersin.orgresearchgate.net

Significant alterations in both D- and L-enantiomers of amino acids have been observed in LLD patients. nih.govnih.govresearchgate.net Specifically, reduced levels of this compound have been found in the serum of patients with LLD compared to healthy controls. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net This decrease in D-glutamate levels in depression patients is consistent with some previous findings regarding serum glutamate levels in depression. frontiersin.org

Table 2: Alterations in Serum Amino Acid Levels in Late-Life Depression

| Amino Acid | Enantiomer | Observed Change in LLD Patients |

| Glutamic Acid | D- | Reduced |

| Methionine | D- | Reduced |

| Threonine | D- | Reduced |

| Threonine | L- | Reduced |

| Glycine | - | Elevated |

Data derived from a study comparing serum levels in LLD patients and healthy controls. nih.govnih.govresearchgate.net

Furthermore, D- and L-glutamic acid levels were differentially associated with specific cognitive function indicators in LLD patients. nih.govnih.govfrontiersin.orgresearchgate.net this compound levels correlated with immediate memory scores, while L-glutamic acid levels correlated with attention scores. frontiersin.org These findings emphasize the importance of considering amino acid chirality in biomarker research for depression and highlight chiral amino acids, including this compound, as potential candidates for diagnosis and treatment response prediction in LLD. nih.govnih.govfrontiersin.orgresearchgate.net

Anxiety Disorders

The role of glutamate, the L-isomer of glutamic acid, in anxiety disorders is gaining recognition. Research, including studies using animal models of fear and anxiety, has shown that modulating glutamatergic function through ionotropic or metabotropic glutamate receptors may have potential anxiolytic effects. researchgate.netcambridge.org Human clinical trials have also demonstrated the efficacy of glutamatergic drugs in treating various anxiety disorders, such as obsessive-compulsive disorder, posttraumatic stress disorder, generalized anxiety disorder, and social phobia. researchgate.netcambridge.org While much of this research focuses on L-glutamate and its receptors, the presence and potential functions of this compound in the mammalian brain, although less understood than those of L-glutamate, suggest a possible involvement in neurobiological processes that could be relevant to anxiety. viamedica.pl Free D-amino acids, including D-glutamate, are considered novel physiological substances in the mammalian central nervous system, playing roles in synaptic transmission and brain disorders. viamedica.pl

This compound Transport and Homeostasis in the Central Nervous System

Maintaining low extracellular glutamate concentrations in the central nervous system is critical for proper synaptic transmission and preventing excitotoxicity. wikipedia.orgnih.gov This homeostasis is primarily regulated by a family of transport proteins. wikipedia.orgmdpi.com Although this compound is not endogenously produced in higher mammals to the same extent as L-glutamate and is found naturally in certain bacteria and foods, its presence and metabolism in mammalian tissues, including the brain, indicate the existence of transport mechanisms. viamedica.plhmdb.ca The specific transport and anatomical distribution of this compound in humans require further investigation. mdpi.com

Excitatory Amino Acid Transporters (EAATs)

Excitatory amino acid transporters (EAATs), also known as Na+-dependent high-affinity glutamate transporters, are the primary mechanisms for removing extracellular glutamate in the central nervous system. wikipedia.orgnih.govresearchgate.net They belong to the solute carrier 1 (SLC1) family and are crucial for maintaining low extracellular glutamate levels, thus preventing excitotoxicity. wikipedia.orgnih.govmdpi.comresearchgate.net EAATs transport glutamate along with sodium and a proton, in counter-transport with potassium. wikipedia.org Five subtypes of EAATs have been identified: EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5. wikipedia.orgnih.gov EAATs exhibit stereoselectivity for L-glutamate but can also transport D-aspartate. wikipedia.org While their primary function is L-glutamate transport, the extent to which they transport this compound is not as extensively characterized. EAATs are located on both glial cells (EAAT1 and EAAT2 predominantly) and neurons (EAAT3-5). wikipedia.orgnih.gov EAAT2 is responsible for over 90% of glutamate reuptake in the CNS. wikipedia.org At the blood-brain barrier, EAATs are present on the abluminal membrane and play a key role in transporting glutamate from the brain extracellular fluid into endothelial cells, contributing to the maintenance of the glutamate gradient between the brain and blood. frontiersin.orgresearchgate.netmdpi.com

Analytical and Detection Methodologies for D Glutamic Acid

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are fundamental for separating D-glutamic acid from its L-enantiomer and other components in a sample. The high specificity and sensitivity of these techniques, particularly when coupled with mass spectrometry, allow for precise quantification.

A prevalent and powerful method for the analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following chiral derivatization. mdpi.com Since enantiomers like D- and L-glutamic acid have identical physical and chemical properties, they cannot be separated on standard chromatographic columns. Chiral derivatization overcomes this by reacting the amino acid enantiomers with a chiral derivatizing reagent to form diastereomers. fujifilm.com These diastereomers have distinct physicochemical properties and can be separated by conventional reversed-phase liquid chromatography. mdpi.comfujifilm.com

The process involves a pre-column derivatization step where a chiral reagent is added to the sample containing D- and L-glutamic acid. mdpi.com This reaction creates two new diastereomeric molecules, each with different chromatographic behaviors. Subsequent analysis by LC-MS/MS allows for the separation and sensitive detection of these diastereomers, enabling accurate quantification of the original this compound content. nih.gov

Several chiral derivatization reagents have been developed for this purpose. A commonly used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.govresearchgate.net Other reagents, such as (R)-BiAC ((R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride), have also been developed to achieve high sensitivity and complete chiral separation of proteinogenic amino acids. nih.gov The choice of reagent and chromatographic conditions, such as the mobile phase pH, can significantly impact the separation efficiency. nih.gov For instance, a neutral pH (e.g., 6.5) solvent system has been shown to resolve all 19 common D/L-amino acid pairs derivatized with Marfey's reagent, whereas standard acidic conditions may not achieve complete separation. nih.gov

| Parameter | Description |

| Principle | Conversion of enantiomers (D- and L-glutamic acid) into diastereomers using a chiral derivatization reagent, followed by separation and detection. |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). |

| Columns | Typically reversed-phase columns (e.g., C8, C18). fujifilm.comnih.gov |

| Derivatization Reagents | Marfey's Reagent (FDAA), (R)-BiAC, (S)-NIFE. nih.govnih.govresearchgate.net |

| Detection Mode | Mass spectrometry, often in negative ion mode, for high sensitivity and selectivity. nih.gov |

Enzymatic Assays for this compound Determination

Enzymatic assays offer a highly specific and often simpler alternative to chromatographic methods for the quantification of D-amino acids. nih.gov These methods leverage the stereospecificity of enzymes that act exclusively on one enantiomer. springernature.com

A widely used enzyme for the detection of many D-amino acids is D-amino acid oxidase (DAAO). nih.gov DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. wikipedia.orgfrontiersin.org The production of these molecules can be monitored, for example, by a coupled reaction where horseradish peroxidase (HRP) uses the generated hydrogen peroxide to oxidize a chromogenic substrate, resulting in a measurable color change. scispace.com However, it is a critical point that D-amino acid oxidase from most sources is not active towards acidic D-amino acids, and therefore D-glutamate is not a substrate for DAAO . wikipedia.orgfrontiersin.org

For the specific determination of this compound, other enzymatic systems are required. One such method involves the use of the dual-function enzyme 4-amino-4-deoxychorismate Lyase/D-amino acid transaminase. This enzyme can convert a D-amino acid (like D-alanine) and α-ketoglutarate into pyruvate and D-glutamate. nih.gov To confirm the production of D-glutamate, a subsequent coupled assay with glutamate (B1630785) racemase can be employed. Glutamate racemase converts D-glutamate to L-glutamate. nih.gov The L-glutamate can then be quantified using L-glutamate dehydrogenase (GDH) in the presence of NAD+, which is reduced to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm. nih.govcambridge.org

| Assay Component | Function | Detection Method |

| D-amino acid transaminase | Catalyzes the formation of D-glutamate from α-ketoglutarate and a donor D-amino acid. nih.gov | Coupled with Glutamate Racemase and L-Glutamate Dehydrogenase. |

| Glutamate Racemase | Converts the D-glutamate product into L-glutamate. nih.gov | Coupled with L-Glutamate Dehydrogenase. |

| L-Glutamate Dehydrogenase (GDH) | Oxidizes L-glutamate, leading to the reduction of NAD+ to NADH. nih.govcambridge.org | Spectrophotometric measurement of NADH absorbance at 340 nm. nih.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and determining the conformation of this compound. nih.gov These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of glutamic acid. wikipedia.org Techniques like 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. lew.ro Solid-state 17O NMR has also been employed to distinguish between the D-, L-, and DL-forms of glutamic acid, as the NMR parameters are sensitive to the crystalline environment. ox.ac.ukox.ac.uk The spectra of the pure D- and L-enantiomers are very similar, but differ significantly from the racemic D,L-form. ox.ac.uk

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left and right circularly polarized light by chiral molecules. nih.govjascoinc.com This technique is particularly useful for distinguishing between enantiomers. optica.org Poly-D-glutamic acid, for example, exhibits characteristic CD spectra that reflect its conformation (e.g., alpha-helix, beta-sheet, or random coil) in solution, which is dependent on factors like pH. optica.orgresearchgate.net The CD signal is directly proportional to the concentration of the chiral molecule, allowing for quantitative determination of D- and L-amino acids in mixtures. nih.gov

Other vibrational spectroscopy methods, such as Infrared (IR) and Raman spectroscopy, can also provide structural information. The IR spectrum of L-glutamic acid shows characteristic bands for its functional groups. nist.gov Terahertz (THz) spectroscopy, combined with solid-state density functional theory (DFT), has been used to differentiate between polymorphic forms of L-glutamic acid, a technique that would be equally applicable to the D-enantiomer. acs.org

| Spectroscopic Technique | Principle | Application to this compound |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. wikipedia.org | Elucidation of the chemical structure; differentiation of D-, L-, and DL-forms in the solid state. lew.roox.ac.uk |

| Circular Dichroism (CD) | Measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov | Distinguishing between D- and L-enantiomers; studying conformational changes (e.g., in poly-D-glutamic acid). optica.org |

| Infrared (IR) & Raman Spectroscopy | Measures the vibrational transitions of molecules, providing a "fingerprint" based on functional groups. nih.govresearchgate.net | Identification of functional groups and confirmation of molecular structure. nist.gov |

Therapeutic and Biotechnological Applications of D Glutamic Acid

D-Glutamic Acid as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it a valuable starting material, or "chiron," for the synthesis of enantiomerically pure molecules. researchgate.net This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety.

Enantioselective Synthesis of Natural Products and Pharmaceuticals

This compound serves as a versatile chiral building block for the enantioselective total synthesis of a wide array of natural products and pharmaceuticals. researchgate.net Its well-defined stereocenter and multiple functional groups allow for the construction of complex molecular architectures with high stereochemical control. For instance, it has been utilized in the synthesis of various alkaloids, a class of naturally occurring compounds with significant physiological effects. researchgate.net The strategic use of this compound enables chemists to create specific enantiomers of target molecules, which is essential for developing effective and safe therapeutic agents. nih.govwiley.comacs.org

Derivatization for Novel Compounds

The chemical modification, or derivatization, of this compound opens avenues for the creation of novel compounds with tailored properties. nih.gov Derivatization techniques can alter the molecule's polarity, volatility, and reactivity, making it suitable for various analytical and synthetic applications. sigmaaldrich.com For example, derivatization is often a necessary step for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com By introducing different functional groups, researchers can generate a library of this compound derivatives, which can then be screened for potential biological activities, leading to the discovery of new therapeutic agents. nih.govrsc.org

This compound in Biopolymer Production

This compound is a key monomer in the production of poly-γ-glutamic acid (PGA), a naturally occurring and biodegradable polymer with a wide range of applications. nih.govfrontiersin.org

Poly-γ-Glutamic Acid (PGA) Synthesis and Applications

Poly-γ-glutamic acid (PGA) is a biopolymer composed of repeating units of L-glutamic acid, this compound, or a combination of both. nih.gov It is synthesized by various microorganisms, notably species of Bacillus. frontiersin.orgwikipedia.org The properties of PGA, such as its molecular weight and the ratio of D- to L-glutamic acid, can be controlled by the fermentation conditions and the microbial strain used. frontiersin.orgnih.gov

Due to its biodegradability, non-toxicity, and non-immunogenic nature, PGA has found applications in diverse fields including medicine, food, and cosmetics. nih.govresearchgate.net In the medical field, it is explored for drug delivery, tissue engineering, and as a biological adhesive. nih.govnih.gov The unique properties of γ-PGA, such as its excellent water absorption, also make it valuable in wound dressing research. nih.gov

Table 1: Applications of Poly-γ-Glutamic Acid (PGA)

| Application Area | Specific Use | Key Properties Utilized |

| Medicine | Drug delivery, tissue engineering, wound healing, biological adhesive. nih.govnih.gov | Biodegradable, non-toxic, non-immunogenic, water-absorbent. nih.govnih.gov |

| Food Industry | Thickener, cryoprotectant. wikipedia.org | High viscosity. |

| Cosmetics | Moisturizer, skin conditioning agent. | Water retention. nih.gov |

| Wastewater Treatment | Flocculant for heavy metal removal. | Anionic nature. nih.gov |

Potential as a Biomarker in Disease States

Emerging research suggests that the levels of D-amino acids, including this compound, in bodily fluids may serve as valuable biomarkers for various pathological conditions. nih.govmdpi.com Alterations in the concentrations of these molecules can reflect underlying metabolic dysregulation associated with disease.

Studies have indicated a potential link between decreased plasma D-glutamate levels and cognitive impairment in Alzheimer's disease. mdpi.com One study found significantly lower D-glutamate levels in patients with Mild Cognitive Impairment (MCI) and Alzheimer's disease compared to healthy elderly controls. mdpi.com Furthermore, D-amino acids are being investigated as potential biomarkers for other neurological and psychiatric disorders, such as schizophrenia, as well as for conditions like pancreatic cancer and chronic kidney disease. nih.govbohrium.com The ratio of glutamine to glutamic acid has also been proposed as a potential biomarker for diabetic retinopathy. nih.gov

Table 2: this compound and Other D-Amino Acids as Potential Disease Biomarkers

| Disease | Sample Type | Observation | Reference |

| Alzheimer's Disease | Plasma | Decreased D-glutamate levels associated with cognitive impairment. | mdpi.com |

| Schizophrenia | Blood, Cerebrospinal Fluid | Altered levels of D-serine proposed as a promising biomarker. | nih.govmdpi.com |

| Pancreatic Cancer | Blood | D-amino acids being investigated as useful biomarkers. | nih.gov |

| Chronic Kidney Disease | Blood | D-amino acids being investigated as useful biomarkers. | nih.gov |

| Diabetic Retinopathy | Plasma | Glutamine/glutamic acid ratio suggested as a potential biomarker. | nih.gov |

Modulation of D-Amino Acid Metabolism for Therapeutic Intervention

Given the role of D-amino acids in neurotransmission and other physiological processes, modulating their metabolism presents a potential therapeutic strategy for a range of disorders. nih.govmdpi.com This can involve either supplementing with specific D-amino acids or targeting the enzymes involved in their synthesis and degradation. nih.govnih.gov

The glutamatergic system, in which D-amino acids like D-serine and D-aspartate play a role as N-methyl-D-aspartate (NMDA) receptor modulators, is a key target. nih.govnih.gov For instance, pharmacological strategies centered on D-amino acids are being explored to enhance the clinical response to conventional medications in treatment-resistant schizophrenia. nih.gov This can involve direct targeting of NMDA receptor function or increasing the synaptic concentration of D-serine and D-aspartate by inhibiting the enzymes responsible for their breakdown. nih.gov Furthermore, supplementation with the NMDA receptor co-agonist D-serine has shown to improve neurological deficits in a mouse model of spinal muscular atrophy, suggesting a potential therapeutic avenue for this neurodegenerative disease. nih.gov

D-Amino Acid Oxidase Inhibitors (DAOIs)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids through oxidative deamination. nih.gov The enzyme's primary function in the central nervous system is the degradation of the neuromodulator D-serine. frontiersin.org D-serine is a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, which are fundamental to glutamatergic neurotransmission, synaptic plasticity, and memory formation. patsnap.com Consequently, the regulation of D-serine levels by DAAO is critical for maintaining normal NMDA receptor function.

Research has indicated a link between elevated DAAO expression and activity and certain neuropsychiatric disorders, particularly schizophrenia. nih.gov The "NMDA receptor hypofunction" hypothesis of schizophrenia posits that reduced signaling through these receptors contributes to the cognitive and negative symptoms of the disorder. mdpi.com Increased DAAO activity could lead to lower synaptic levels of D-serine, thereby exacerbating NMDA receptor hypofunction. patsnap.com This has led to significant interest in developing DAAO inhibitors (DAOIs) as a potential therapeutic strategy to increase D-serine concentrations and enhance NMDA receptor signaling. researchgate.net

However, the substrate specificity of DAAO is a critical factor in this context. The enzyme is most active toward neutral D-amino acids, such as D-serine and D-alanine. wikipedia.org It is notably inactive toward acidic D-amino acids. wikipedia.org Therefore, this compound is not a substrate for D-Amino Acid Oxidase and does not act as a competitive inhibitor of the enzyme. The scientific literature on DAAO inhibitors focuses on various classes of small molecules, structurally distinct from this compound, that have been designed to bind to the enzyme's active site.

Detailed research has identified several potent and selective DAOIs. These compounds are typically evaluated based on their half-maximal inhibitory concentration (IC50), a measure of their potency. Studies on these inhibitors aim to enhance the levels of D-serine in the brain and plasma as a therapeutic approach.

| Compound | Inhibitory Potency (IC50) | Target Organism | Notes |

|---|---|---|---|

| ASO57278 (5-methylpyrazole-3-carboxylic acid) | 0.9 µM | Human | Highly selective over D-aspartate oxidase (DDO) and D-serine racemase. nih.gov |

| 3-hydroxyquinolin-2-(1H)-one | 4 nM | Rat / Human | Also shows weak affinity for the NMDA receptor glycine site and DDO. nih.gov |

| Fused pyrrole carboxylic acid (Merck compound) | 145 nM | Human | Good selectivity over human DDO and demonstrated oral bioavailability in rats. nih.gov |

| Sodium Benzoate | - | - | A known inhibitor of DAAO investigated in clinical trials for schizophrenia. mdpi.comwikipedia.org |

Future Directions in D Glutamic Acid Research

Elucidation of Physiological Roles beyond Peptidoglycan and Neurotransmission

Historically, the primary focus on D-glutamic acid in biological contexts centered on its integral role in bacterial peptidoglycan synthesis. While L-glutamate is a major excitatory neurotransmitter in the mammalian central nervous system, the direct neurotransmitter or neuromodulatory roles of this compound itself in mammals are less clear, with D-serine and D-aspartate being more recognized co-agonists at NMDA receptors. researchgate.net However, emerging evidence suggests broader physiological functions for D-amino acids, including potential involvement in immune regulation and cellular proliferation. researchgate.net Studies indicate that bacterial D-amino acids can act as inter-kingdom signals influencing mammalian innate defense mechanisms. frontiersin.orgnih.gov Specifically, mammalian D-amino acid oxidase (DAO) can oxidize bacterial D-amino acids, leading to the generation of hydrogen peroxide, a molecule with antimicrobial activity. frontiersin.orgnih.gov Further research is essential to pinpoint the specific physiological roles of this compound beyond its structural contribution to bacteria and any indirect effects stemming from the metabolism of other D-amino acids. Investigating its potential involvement in non-neuronal signaling pathways and its effects on various cell types and organ systems represents a critical direction for future studies.

Comprehensive Mapping of this compound Metabolism in Mammalian Systems

The metabolic pathways governing this compound in mammalian systems are not yet fully delineated. While D-amino acid oxidase (DAO) is known to metabolize a range of neutral and basic D-amino acids, the oxidation of acidic D-amino acids like D-glutamate is primarily attributed to D-aspartate oxidase (DDO). tandfonline.com Research in mouse models has indicated very low or undetectable levels of this compound in brain tissues compared to other D-amino acids, prompting speculation about efficient removal mechanisms or limited endogenous production. nih.govresearchgate.net It has been proposed that D-glutamate metabolism in mammals may be unidirectional, contrasting with the cyclical nature of L-glutamate/glutamine metabolism. nih.govresearchgate.net A comprehensive mapping of the specific enzymes, transporters, and regulatory mechanisms involved in the synthesis, degradation, and transport of this compound across different mammalian tissues is a key area for future research. The potential existence and identification of mammalian racemase enzymes capable of producing this compound also warrant further investigation. nih.govresearchgate.netjst.go.jp A detailed understanding of these metabolic routes is fundamental to assessing the endogenous sources and physiological impact of this compound in mammals.

Development of Novel Therapeutic Agents Targeting this compound Pathways

The growing recognition of D-amino acids' involvement in various biological processes opens possibilities for developing therapeutic interventions targeting this compound pathways. While direct therapeutic applications specifically centered on this compound are still in nascent stages, research into modulating amino acid metabolism for therapeutic benefit, particularly in diseases like cancer, is an active field. oup.com For example, targeting glutamine metabolism, which is closely related to glutamate (B1630785), is being explored in cancer treatment strategies. oup.com Although much of this work focuses on the L-enantiomers, a more profound understanding of this compound metabolism could uncover unique enzymatic targets or transporters within its specific pathway. Modulating the activity of enzymes such as DDO, which metabolizes D-glutamate, or transporters responsible for its cellular uptake and efflux could offer novel therapeutic avenues. Furthermore, insights gained from studying the interkingdom signaling roles of D-amino acids may lead to the development of therapeutics that interfere with microbial D-amino acid-mediated communication with the host. researchgate.netfrontiersin.orgpreprints.org

Interkingdom Signaling Roles of D-Amino Acids